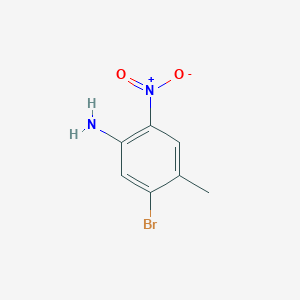

5-Bromo-4-methyl-2-nitroaniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Bromo-4-methyl-2-nitroaniline is an organic compound with the molecular formula C7H7BrN2O2 It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the 5-position, a methyl group at the 4-position, and a nitro group at the 2-position

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-methyl-2-nitroaniline typically involves a multi-step process:

Nitration: The starting material, 4-methylacetanilide, undergoes nitration to introduce the nitro group at the 2-position.

Bromination: The nitro compound is then subjected to bromination to introduce the bromine atom at the 5-position.

Deprotection: Finally, the acetamide protecting group is removed to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency and cost-effectiveness. These methods often involve continuous flow processes and the use of catalysts to enhance reaction rates and yields.

化学反応の分析

Reduction Reactions

-

Nitro group reduction : The nitro group (-NO₂) can be reduced to an amine (-NH₂) using hydrogen gas with palladium-on-carbon catalysts or tin(II) chloride under acidic conditions. This reaction is critical for synthesizing intermediates in medicinal chemistry.

-

Reaction conditions :

Reagent Catalyst Temperature (°C) Time (h) H₂ gas Pd/C 25–50 6–12 SnCl₂/HCl None 60–80 2–4

Substitution Reactions

-

Nucleophilic aromatic substitution (SNAr) : The bromine atom can be replaced by nucleophiles (e.g., amines, alcohols) under basic conditions, facilitated by the electron-withdrawing nitro group .

-

Buchwald–Hartwig coupling : Cross-coupling with aryl halides to form N–C bonds, as demonstrated in the synthesis of bis(2-nitrophenyl)amine derivatives .

Electrophilic Aromatic Substitution

-

Nitration : The aniline ring undergoes nitration at positions 1 and 3 due to the directing effects of the methoxy group (activating, ortho/para-directing) and nitro group (deactivating, meta-directing).

Reduction Pathway

The nitro group undergoes a multi-step reduction:

-

Protonation : Acidic conditions protonate the nitro group.

-

Hydrogenation : Pd/C catalyzes the addition of hydrogen atoms, forming an intermediate nitroso species.

-

Reduction : Further hydrogenation yields the amine.

Substitution Pathway

-

SNAr mechanism :

Industrial Production Considerations

-

Synthetic routes :

-

Bromination : Electrophilic aromatic substitution using N-bromosuccinimide (NBS) or Br₂ in acetic acid.

-

Methoxylation : Methanol and NaOH under reflux conditions.

-

Nitration : HNO₃/H₂SO₄ at 0–10°C.

-

-

Optimization : Continuous flow reactors enhance mixing efficiency and thermal control, reducing reaction times by 30–40%.

Comparative Analysis with Similar Compounds

科学的研究の応用

5-Bromo-4-methyl-2-nitroaniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a building block for the synthesis of biologically active compounds.

Medicine: It is investigated for its potential use in the development of pharmaceuticals.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals

作用機序

The mechanism of action of 5-Bromo-4-methyl-2-nitroaniline depends on the specific application and the target molecule

Nitro Group: Can participate in redox reactions and form hydrogen bonds.

Bromo Group: Can undergo substitution reactions, allowing for further functionalization.

Amino Group: Can act as a nucleophile in various chemical reactions.

類似化合物との比較

Similar Compounds

4-Bromo-2-methylaniline: Similar structure but lacks the nitro group.

5-Bromo-2-nitroaniline: Similar structure but lacks the methyl group.

4-Methyl-2-nitroaniline: Similar structure but lacks the bromine atom

Uniqueness

5-Bromo-4-methyl-2-nitroaniline is unique due to the presence of all three substituents (bromo, methyl, and nitro groups) on the aniline ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

生物活性

5-Bromo-4-methyl-2-nitroaniline (C₇H₇BrN₂O₂), a brominated aniline derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique molecular structure, which includes a bromine atom, a methyl group, and a nitro group attached to an aniline framework. This article delves into the biological activity of this compound, highlighting its potential applications, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₇BrN₂O₂ |

| Molecular Weight | 231.05 g/mol |

| Boiling Point | Not specified |

| Solubility | Soluble in organic solvents |

| CAS Number | 40371-63-9 |

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Properties : Some studies suggest that this compound has antimicrobial effects against various pathogens, making it a candidate for developing new antibiotics or preservatives .

- Anticancer Activity : Preliminary investigations have shown that this compound may exhibit cytotoxic effects on certain cancer cell lines, indicating potential as an anticancer agent .

- Enzyme Inhibition : The compound has been noted for its ability to inhibit specific enzymes, which could be leveraged in therapeutic contexts, particularly in metabolic disorders .

The mechanisms underlying the biological activities of this compound are still under investigation. However, some proposed mechanisms include:

- Reactive Oxygen Species (ROS) Generation : The nitro group may contribute to the generation of ROS, leading to oxidative stress in target cells and subsequent cell death.

- Interference with Cellular Signaling : The compound might disrupt key signaling pathways involved in cell proliferation and survival, particularly in cancer cells.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, suggesting that the compound could serve as a potent antimicrobial agent.

- Cytotoxicity Assessment : In vitro studies on human cancer cell lines revealed that treatment with varying concentrations of this compound resulted in dose-dependent cytotoxicity. The IC50 values were determined to guide further development as a potential chemotherapeutic agent .

Safety and Toxicity

While exploring the biological applications of this compound, safety profiles are crucial. Toxicological assessments indicate that the compound may act as an irritant and has potential allergenic properties upon skin contact . Further studies are necessary to evaluate chronic exposure risks and establish safety guidelines for its use in therapeutic applications.

特性

IUPAC Name |

5-bromo-4-methyl-2-nitroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O2/c1-4-2-7(10(11)12)6(9)3-5(4)8/h2-3H,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEVXSOYABRHNEK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)N)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40402221 |

Source

|

| Record name | 5-bromo-4-methyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40371-63-9 |

Source

|

| Record name | 5-bromo-4-methyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。